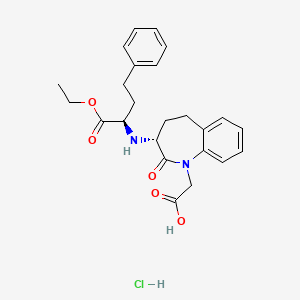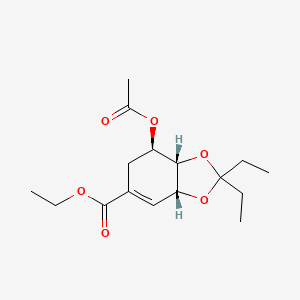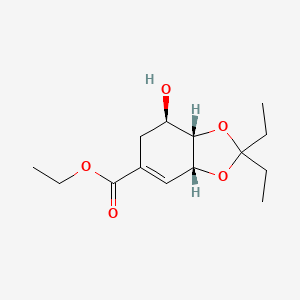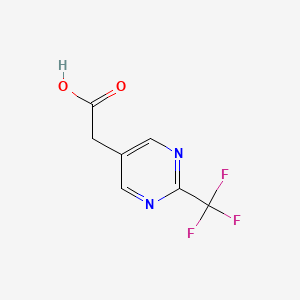
1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane- diol and 3-hydro
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane-diol and 3-hydro is a complex polymeric compound. It is primarily used in various industrial applications due to its unique chemical properties, including its ability to form stable, cross-linked networks. This compound is particularly valued in the textile industry for its role in fabric finishing, providing enhanced durability and resistance to wrinkling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane-diol and 3-hydro typically involves a polycondensation reaction. The process begins with the esterification of 1,2,3,4-butanetetracarboxylic acid with 2,2-bis(hydroxymethyl)-1,3-propane-diol. This reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the reaction. The reaction mixture is heated to a temperature range of 150-200°C to promote the formation of ester bonds.
Industrial Production Methods
In an industrial setting, the production of this polymer involves large-scale reactors where the reactants are continuously fed and the reaction conditions are meticulously controlled. The polymerization process is monitored to ensure the desired molecular weight and degree of polymerization are achieved. Post-reaction, the polymer is purified and processed into the desired form, whether it be a powder, solution, or film.
化学反应分析
Types of Reactions
1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane-diol and 3-hydro undergoes various chemical reactions, including:
Esterification: As mentioned, the initial formation involves esterification.
Cross-linking: The polymer can undergo cross-linking reactions, which are crucial for its application in textile finishing.
Hydrolysis: Under certain conditions, the ester bonds in the polymer can be hydrolyzed, leading to the breakdown of the polymer.
Common Reagents and Conditions
Catalysts: Sulfuric acid or other strong acids for esterification.
Cross-linking Agents: Formaldehyde or other aldehydes can be used to induce cross-linking.
Hydrolysis Conditions: Acidic or basic conditions can promote hydrolysis.
Major Products
Cross-linked Polymers: These are the primary products when cross-linking agents are used.
Monomeric Units: Hydrolysis can yield the original monomeric units, such as 1,2,3,4-butanetetracarboxylic acid and 2,2-bis(hydroxymethyl)-1,3-propane-diol.
科学研究应用
1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane-diol and 3-hydro has several applications in scientific research:
Textile Industry: Used as a finishing agent to improve fabric durability and resistance to wrinkling.
Biomedical Applications: Potential use in drug delivery systems due to its ability to form stable, biocompatible networks.
Material Science: Research into its use as a precursor for advanced materials with specific mechanical and chemical properties.
作用机制
The primary mechanism by which this polymer exerts its effects is through the formation of stable, cross-linked networks. These networks enhance the mechanical properties of the materials they are applied to, such as textiles. The molecular targets include the hydroxyl and carboxyl groups, which participate in the formation of ester bonds and cross-links.
相似化合物的比较
Similar Compounds
Polyacrylic Acid: Another polymer used in textile finishing, but with different chemical properties and applications.
Polyvinyl Alcohol: Used in similar applications but differs in its chemical structure and properties.
Uniqueness
1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane-diol and 3-hydro is unique due to its specific combination of carboxyl and hydroxyl groups, which allow for versatile chemical modifications and applications. Its ability to form stable, cross-linked networks makes it particularly valuable in applications requiring enhanced durability and stability.
属性
CAS 编号 |
101357-37-3 |
|---|---|
分子式 |
C27H49NO14 |
分子量 |
611.7 g/mol |
IUPAC 名称 |
2,2-bis(hydroxymethyl)propane-1,3-diol;butane-1,2,3,4-tetracarboxylic acid;3-hydroxy-2,2-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)propanal |
InChI |
InChI=1S/C14H27NO2.C8H10O8.C5H12O4/c1-12(2,9-16)11(17)10-7-13(3,4)15-14(5,6)8-10;9-5(10)1-3(7(13)14)4(8(15)16)2-6(11)12;6-1-5(2-7,3-8)4-9/h9-11,15,17H,7-8H2,1-6H3;3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16);6-9H,1-4H2 |
InChI 键 |
LMDRCXMICNBVHY-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)C(C(C)(C)C=O)O)C.C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O.C(C(CO)(CO)CO)O |
规范 SMILES |
CC1(CC(CC(N1)(C)C)C(C(C)(C)C=O)O)C.C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O.C(C(CO)(CO)CO)O |
同义词 |
1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane- diol and 3-hydroxy-2,2-dimethylpropanal, 2,2,6,6-tetramethyl-4-piperidinyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


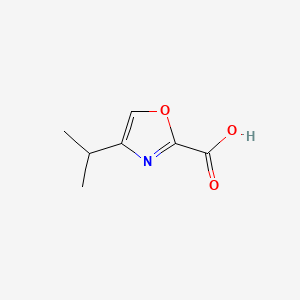

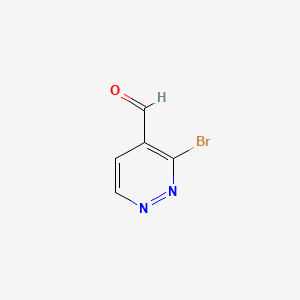

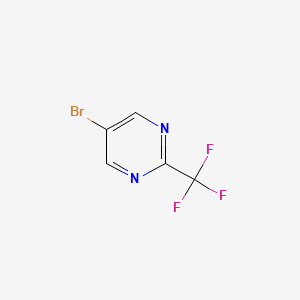
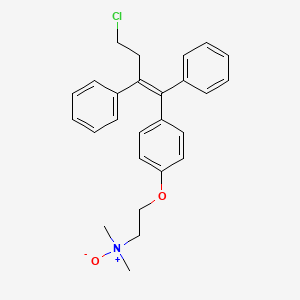
![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B566296.png)

